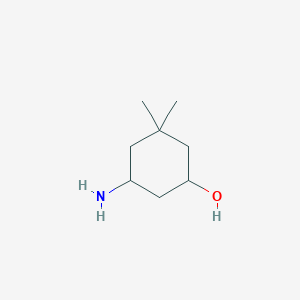
5-Amino-3,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,3-dimethylcyclohexan-1-ol is a chemical compound with the CAS Number: 1529781-98-3. It has a molecular weight of 143.23 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Theoretical and Experimental Properties
5-Amino-3,3-dimethylcyclohexan-1-ol, as part of the β-Enaminones family, has been explored for its theoretical and experimental properties. A study detailed the analysis through spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies were conducted using Density Functional Theory (DFT), showing a satisfying charge interchange within the molecule. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surface analysis highlighted its electron distribution, with the compound showing potential in ligand-protein interactions after molecular docking with several receptors, indicating its relevance in drug design and molecular interaction studies (Fatima et al., 2021).
Synthesis of Heterocyclic Compounds
The chemical reactivity of derivatives similar to this compound has been utilized in synthesizing various heterocyclic compounds. Research has shown how reactions with certain 1,2-diaminobenzenes lead to the formation of new benzodiazepines, indicating its role in creating pharmacologically significant compounds. Additionally, the synthesis pathways provide insights into the formation of compounds with potential therapeutic uses, highlighting the chemical's versatility in synthetic organic chemistry (Гypковский et al., 2013).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of compounds derived from this compound have been investigated, revealing their potential in developing new antimicrobial agents. These studies are crucial in the ongoing search for novel substances that can combat resistant microbial strains, contributing to the field of medicinal chemistry and pharmacology (Alam et al., 2014).
Electrochemical Applications
Research into the electrochemical behavior of modified electrodes with derivatives of this compound has demonstrated their utility in developing novel electrochemical sensors. These studies highlight the compound's potential in enhancing the sensitivity and selectivity of electrochemical detection methods, which could be applied in various analytical and biomedical fields (Beitollahi et al., 2012).
Properties
IUPAC Name |
5-amino-3,3-dimethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTMLCZYRTULJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
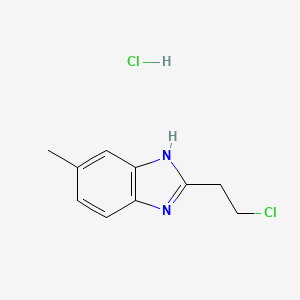
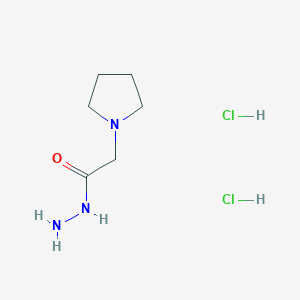
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
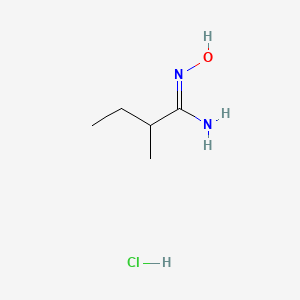
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
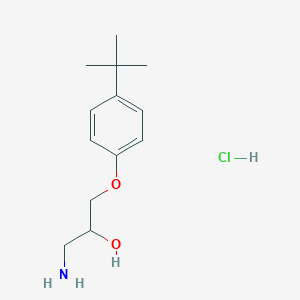

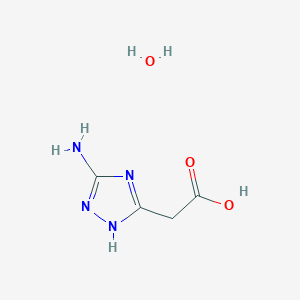
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)
